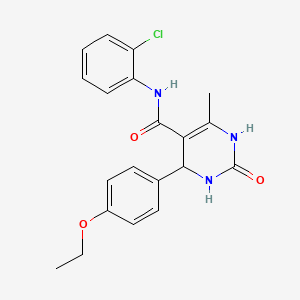

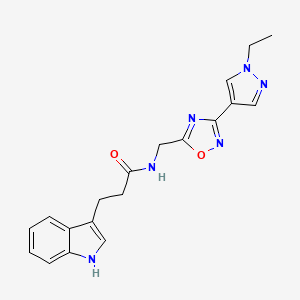

![molecular formula C18H13ClN2O B2881847 (Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 885190-77-2](/img/structure/B2881847.png)

(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” is a complex organic compound that belongs to the class of quinazolinones . Quinazolinones are a type of nitrogen heterocycles, which are important compounds found in nature or synthesized otherwise . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has been evaluated for its potential in anticancer research, particularly in the development of novel therapies targeting various cancer cell lines. For instance, a related series of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones was synthesized and tested for in vitro cytotoxicity against three human cancer cell lines, indicating potential anticancer applications (Mphahlele, Khoza, & Mabeta, 2016). Another study focused on the synthesis and characterisation of 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-ones, revealing remarkable activity against CNS SNB-75 Cancer cell line, showcasing the versatility of quinazolinone derivatives in targeting specific cancer cells (Noolvi & Patel, 2013).

Antimicrobial Potential

The antimicrobial properties of quinazolinone derivatives have been a significant area of interest. A study on amino acid/peptide derivatives of quinazolin-3(4H)-one reported moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting the potential of these compounds in developing novel antimicrobial agents (Kapoor, Nabi, Gupta, & Gupta, 2017).

Synthesis and Chemical Reactivity

Research into the synthesis and reactivity of the quinazolinone scaffold has provided valuable insights into its versatility and potential applications in medicinal chemistry. An improved scalable synthetic route to 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones has been reported, showcasing the scaffold's applicability in analogue synthesis and related natural product synthesis (Sutherell & Ley, 2016).

Anticonvulsant Properties

Quinazolinones have also been explored for their anticonvulsant properties, with several novel 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-ones showing significant activity in the 6 Hz psychomotor seizure test, indicating their potential as anticonvulsant drugs (Kumar, Shrivastava, Pandeya, & Stables, 2011).

Direcciones Futuras

The future directions for research on “(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” could involve its synthesis, characterization, and exploration of its potential applications. Given the importance of quinazolinones in medicinal chemistry , this compound could be of interest for future studies.

Propiedades

IUPAC Name |

(3Z)-3-[(2-chlorophenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O/c19-15-7-3-1-5-12(15)11-13-9-10-21-16-8-4-2-6-14(16)18(22)20-17(13)21/h1-8,11H,9-10H2/b13-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKCHWLAGWSFBX-QBFSEMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C3=CC=CC=C3C(=O)N=C2C1=CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CN2C3=CC=CC=C3C(=O)N=C2/C1=C\C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2881764.png)

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2881765.png)

![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B2881779.png)

![1-((1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2881784.png)

![(E)-4-(Dimethylamino)-N-[2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-enamide](/img/structure/B2881785.png)

![8-chloro-3-(4-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2881787.png)